![molecular formula C16H21N3O2 B6639634 N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B6639634.png)
N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, commonly known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a critical role in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory diseases and infections.
Mecanismo De Acción
TAK-242 selectively targets the intracellular domain of N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide, preventing its interaction with downstream signaling molecules such as MyD88 and TRIF. This results in the inhibition of pro-inflammatory cytokine production and immune cell activation, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
TAK-242 has been shown to effectively inhibit this compound signaling in various cell types including macrophages, dendritic cells, and epithelial cells. This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. TAK-242 has also been shown to reduce the activation of immune cells such as neutrophils and monocytes, leading to a reduction in tissue damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TAK-242 in lab experiments is its specificity for N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide signaling, allowing for targeted inhibition of inflammation without affecting other signaling pathways. However, TAK-242 has a relatively short half-life and requires frequent dosing in animal studies. It is also important to note that TAK-242 may not be effective in all inflammatory diseases, as this compound signaling is only one of many pathways involved in inflammation.
Direcciones Futuras
There are several potential future directions for TAK-242 research. One area of interest is the development of more potent and selective N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide inhibitors. Another potential direction is the investigation of TAK-242 in combination with other anti-inflammatory agents, such as glucocorticoids or nonsteroidal anti-inflammatory drugs (NSAIDs). Additionally, TAK-242 may have potential applications in the treatment of viral infections, as this compound signaling has been implicated in the immune response to certain viruses. Overall, TAK-242 has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Métodos De Síntesis
TAK-242 can be synthesized through a multi-step process starting with 2-(1,3,5-trimethylpyrazol-4-yl)acetic acid and 2-chloromethylbenzaldehyde. The reaction involves the use of various reagents including sodium hydride, potassium carbonate, and palladium on carbon. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
TAK-242 has been widely studied for its potential therapeutic applications in various inflammatory diseases and infections. It has been shown to inhibit N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide signaling in vitro and in vivo, leading to a reduction in pro-inflammatory cytokine production and immune cell activation. TAK-242 has been tested in animal models of sepsis, acute lung injury, and inflammatory bowel disease, showing promising results in reducing inflammation and improving survival rates.
Propiedades
IUPAC Name |
N-[[2-(hydroxymethyl)phenyl]methyl]-2-(1,3,5-trimethylpyrazol-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-15(12(2)19(3)18-11)8-16(21)17-9-13-6-4-5-7-14(13)10-20/h4-7,20H,8-10H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMILKPTFFYBQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)NCC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.